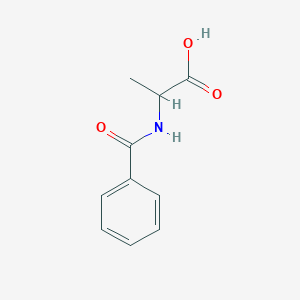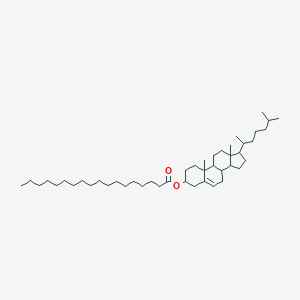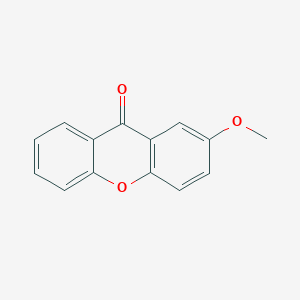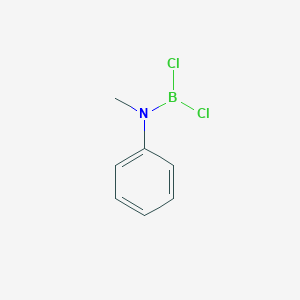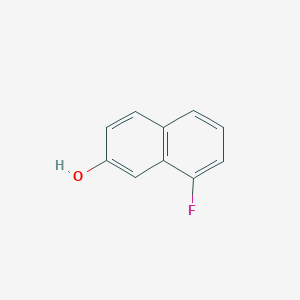
8-Fluoronaphthalen-2-OL
Vue d'ensemble
Description
8-Fluoronaphthalen-2-ol is a fluorinated naphthalene derivative with potential applications in various fields such as organic electronics, fluorescence sensing, and as a building block in organic synthesis. The introduction of a fluorine atom can significantly alter the chemical and physical properties of naphthalene, making this compound of interest for detailed study.
Synthesis Analysis
The synthesis of fluorinated naphthalenes and their derivatives often involves strategies like direct fluorination, nucleophilic aromatic substitution, or via the Julia-Kocienski olefination and oxidative photocyclization. For instance, practical alternative synthesis methods have been developed for fluoro-naphthalen-1-yl derivatives, overcoming challenges in scale-up and providing efficient routes to these compounds (Zhu et al., 2007).
Molecular Structure Analysis
The molecular structure of fluorinated naphthalenes can be determined using techniques such as X-ray diffraction. For example, studies have shown that the introduction of fluorine atoms can influence the packing models and crystalline structure of these compounds, which in turn affects their electronic and optical properties (Huang et al., 2014).
Applications De Recherche Scientifique
Fluorine Chemistry in Drug Development and Material Science
Fluorine's Role in Enhancing Drug Efficacy : Fluorine atoms are frequently incorporated into pharmaceuticals to improve their metabolic stability, bioavailability, and binding affinity towards biological targets. For instance, modifications of oligonucleotides with fluorinated groups have shown to increase their resistance to nuclease degradation and enhance their therapeutic potential (Faria & Ulrich, 2008).
Optical and Electronic Material Development : Fluorinated compounds are pivotal in the development of optoelectronic materials, such as light-emitting diodes (LEDs) and sensors. The incorporation of fluorine can significantly alter the electronic properties of materials, improving their performance in various applications. For example, fluorinated pyrimidines have been reviewed for their contributions to the precise use of cancer treatment, showcasing the importance of fluorine in modifying nucleic acid dynamics and drug activity (Gmeiner, 2020).
Environmental and Safety Considerations : The toxicity and environmental impact of fluorophores, including their use in molecular imaging, have been critically reviewed. Despite the potential toxic effects, the controlled use of fluorinated compounds in low doses for imaging has been deemed encouraging, highlighting the balance between utility and safety (Alford et al., 2009).
Innovations in Fluorescence Technology : Fluorescence-based technologies, such as fluorescence lifetime imaging microscopy (FLIM), benefit significantly from fluorinated compounds. These compounds can be engineered to exhibit specific fluorescence lifetimes or quantum yields, facilitating their use in advanced imaging applications (Datta et al., 2020).
Synthetic Methodologies : Research on the practical synthesis of fluorinated intermediates, such as 2-Fluoro-4-bromobiphenyl, underscores the challenges and innovations in fluorine chemistry, highlighting methodologies that minimize environmental impact while maximizing efficiency (Qiu et al., 2009).
Propriétés
IUPAC Name |
8-fluoronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPLRENRRYYWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509975 | |
| Record name | 8-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoronaphthalen-2-OL | |
CAS RN |
13916-98-8 | |
| Record name | 8-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


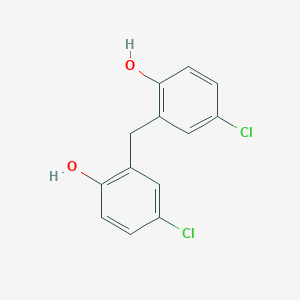

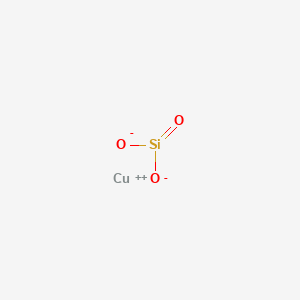
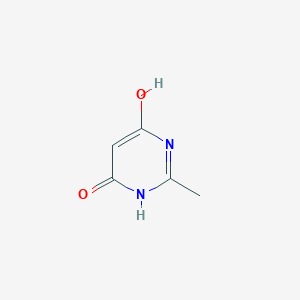
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
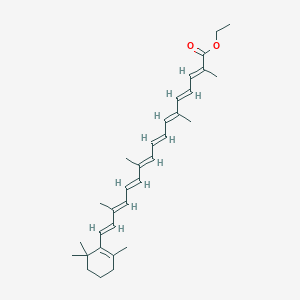
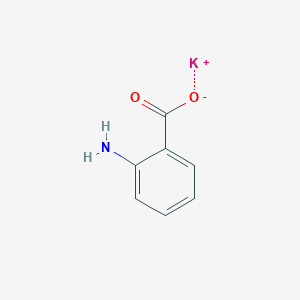
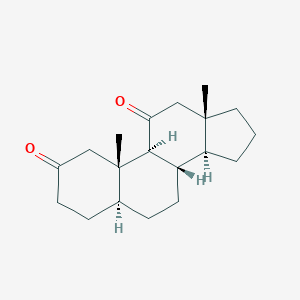
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
